molecular formula C16H14N4O2 B2776620 (5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 1207027-15-3

(5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone

Cat. No.: B2776620
CAS No.: 1207027-15-3
M. Wt: 294.314
InChI Key: OCVFROVAWDJYNM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Studies on the synthesis of related compounds like thieno[2,3-b]-thiophene derivatives and benzimidazole conjugates indicate that these molecules are of interest for their diverse chemical properties and potential applications in material science and pharmacology. For example, the facile synthesis of new thieno[2,3-b]-thiophene derivatives demonstrates methodologies that could be applicable to the synthesis of "(5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone" for further research (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Biological Activities

  • Isoxazole and benzimidazole rings are known for their biological activities. For instance, studies on bioactivation pathways of isoxazoles in human liver microsomes explore the metabolic transformations that these compounds undergo, suggesting potential pharmacological applications of related molecules (Yu et al., 2011). Similarly, the synthesis of benzimidazole conjugates as tubulin polymerization inhibitors indicates their relevance in cancer research (Mullagiri et al., 2018).

Material Science Applications

  • The synthesis and investigation of oligobenzimidazoles for their electrochemical, electrical, optical, thermal, and rectification properties highlight the potential of benzimidazole derivatives in material science, particularly in the development of electronic and photonic materials (Anand & Muthusamy, 2018).

Antimicrobial and Antioxidant Activities

  • Benzimidazole derivatives have also been studied for their antimicrobial and antioxidant activities. These studies suggest that compounds with benzimidazole structures could be potent agents in combating microbial infections and oxidative stress (Bassyouni et al., 2012).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(12-9-14(22-18-12)10-5-6-10)20-8-7-19-13-4-2-1-3-11(13)17-16(19)20/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVFROVAWDJYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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